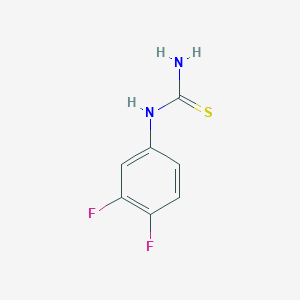

(3,4-Difluorophenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSHKASHVBNWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 3,4 Difluorophenyl Thiourea

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical identity and elucidating the structural features of (3,4-Difluorophenyl)thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the N-H protons of the thiourea (B124793) moiety. The aromatic region would likely show complex splitting patterns due to the presence of two adjacent fluorine atoms and the remaining aromatic protons. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing nature of the fluorine atoms. The N-H protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration, indicative of their involvement in hydrogen bonding. sci-hub.se For instance, in related thiourea derivatives, N-H protons have been observed as broad singlets in the region of δ 9.00–9.98 ppm. sci-hub.se

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide valuable information on the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to resonate at a downfield chemical shift, typically in the range of δ 181–183 ppm for thiourea compounds. sci-hub.se The aromatic carbons will exhibit signals with chemical shifts influenced by the fluorine substituents, with the carbons directly bonded to fluorine showing characteristic large one-bond C-F coupling constants.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between the aromatic protons, while HSQC would correlate each proton to its directly attached carbon atom.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.80 - 7.95 | Multiplet |

| NH | 9.00 - 9.98 | Broad Singlet |

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic-C | 110 - 150 |

| C=S | 181 - 183 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of a similar compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, showed characteristic absorptions at 3350 cm⁻¹ and 3280 cm⁻¹ for free and associated N-H stretching, respectively. mdpi.com The C=S (thiocarbonyl) stretching vibration is typically observed in the region of 1240 cm⁻¹. mdpi.com Other expected characteristic bands would include C-N stretching and aromatic C=C stretching vibrations. The presence of C-F bonds would also give rise to strong absorption bands in the fingerprint region of the spectrum.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretching | 3200 - 3400 |

| C=C Aromatic Stretching | 1500 - 1600 |

| C-N Stretching | 1150 - 1350 |

| C=S Stretching | 1200 - 1250 |

| C-F Stretching | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₆F₂N₂S), the calculated molecular weight is approximately 188.20 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) and various fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways for thiourea derivatives involve the cleavage of the C-N bonds and the loss of the thiocarbonyl group.

X-ray Crystallography of this compound and Related Structures

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, extensive studies on closely related compounds, such as 1-(2,4-Difluorophenyl)thiourea, offer significant insights into the expected structural features. nih.gov

The asymmetric unit of 1-(2,4-Difluorophenyl)thiourea contains two independent molecules with comparable geometries. In one of these molecules, the thiourea moiety is nearly planar, and it forms a dihedral angle of 78.67 (9)° with the benzene (B151609) ring. nih.gov A similar non-planar conformation is expected for this compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** | Z |

| 1-(2,4-Difluorophenyl)thiourea | Monoclinic | P2₁/c | 6.4260(7) | 36.908(4) | 6.6821(7) | 100.464(2) | 1558.4(3) | 8 |

Data for 1-(2,4-Difluorophenyl)thiourea nih.gov

Analysis of Intramolecular Hydrogen Bonding Networks

In many N-acylthiourea derivatives, intramolecular hydrogen bonds, particularly between a carbonyl oxygen and an N-H group, play a crucial role in stabilizing the molecular conformation, often leading to the formation of a pseudo-six-membered ring. tandfonline.com While this compound itself lacks a carbonyl group, the potential for other intramolecular interactions, such as those involving the fluorine atoms, should be considered. However, in the crystal structure of 1-(2,4-Difluorophenyl)thiourea, the primary hydrogen bonding interactions observed are intermolecular. nih.gov

Examination of Intermolecular Interactions and Crystal Packing

The crystal packing of thiourea derivatives is often dominated by a network of intermolecular hydrogen bonds. tandfonline.com In the case of 1-(2,4-Difluorophenyl)thiourea, molecules are linked into two-dimensional networks by N—H⋯S and C—H⋯F hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar intermolecular N—H⋯S hydrogen bonding, a common feature in the crystal packing of thioureas, which often leads to the formation of centrosymmetric dimers. tandfonline.com The presence of the difluorinated phenyl ring also introduces the possibility of C—H⋯F and F⋯F interactions, which can further influence the crystal packing arrangement.

Conformational Preferences and Stereochemical Insights

The conformational landscape of this compound is largely defined by the rotational freedom around the C(phenyl)—N bond, which determines the dihedral angle between the difluorophenyl ring and the thiourea plane. Insights into these preferences can be gleaned from the crystal structures of analogous compounds, such as N-(3,4-Dichlorophenyl)thiourea and other fluorinated phenylthiourea (B91264) derivatives.

In the solid state, N-(3,4-Dichlorophenyl)thiourea adopts a conformation where the benzene ring is significantly twisted relative to the mean plane of the thiourea fragment [—N—C(=S)—N], exhibiting a dihedral angle of 66.77 (3)°. nih.goviucr.org This twisted conformation is a common feature in many N-arylthiourea derivatives and is influenced by a combination of steric and electronic effects. The presence of substituents on the phenyl ring can modulate this angle. For instance, in more complex acylthiourea structures, the dihedral angle between a di-substituted phenyl ring and the central acylthiourea plane can vary. In the case of 1-(1-naphthoyl)-3-(2,4-di-fluoro-phenyl)-thiourea, this angle is 69.4(1)°, whereas for 1-(1-naphthoyl)-3-(3-chloro-4-fluoro-phenyl)-thiourea, it is 46.7(1)°. conicet.gov.ar The larger angle in the 2,4-difluoro substituted compound is attributed to the steric repulsion between the ortho-substituent (fluorine) and the thiocarbonyl (C=S) group. conicet.gov.ar Given that this compound lacks an ortho-substituent, a significant steric clash is less likely, and its dihedral angle would be expected to be influenced more by electronic effects and crystal packing forces.

The conformation of the thiourea moiety itself is generally planar. In thiourea derivatives, an "S-shape" conformation is often preferred for the AC(O)NHC(S)NH moiety in acylthioureas, which involves a pseudo-six-membered ring formation stabilized by an intramolecular hydrogen bond. conicet.gov.ar While this compound is not an acylthiourea, the principles of hydrogen bonding remain crucial. The molecular conformation is stabilized by both intramolecular and intermolecular hydrogen bonds. In N-(3,4-Dichlorophenyl)thiourea, the crystal structure is characterized by a three-dimensional network of intermolecular N—H⋯S and N—H⋯Cl hydrogen bonds. nih.goviucr.org Similarly, for this compound, it is anticipated that N—H⋯S and potentially weaker C—H⋯F hydrogen bonds play a significant role in stabilizing the crystal lattice. tandfonline.com

Computational studies using Density Functional Theory (DFT) on various thiourea derivatives have corroborated experimental findings, providing insights into the electronic properties and reactive sites of these molecules. researchgate.netsciensage.info Such studies on related compounds have shown that the distribution of electron density, as visualized through molecular electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO) are key to understanding their reactivity. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to influence the electronic properties of the phenyl ring and the acidity of the N-H protons, thereby affecting its hydrogen bonding capabilities.

The table below presents selected bond lengths and angles for the closely related N-(3,4-Dichlorophenyl)thiourea, which can serve as a reasonable approximation for the geometry of this compound.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-S | 1.685(2) | S-C-N1 | 120.3(2) |

| C-N1 | 1.328(3) | S-C-N2 | 121.5(2) |

| C-N2 | 1.385(3) | N1-C-N2 | 118.2(2) |

| C(phenyl)-N2 | 1.431(3) | C(phenyl)-N2-C | 126.9(2) |

The stereochemical insights suggest that while the thiourea core remains relatively planar, the orientation of the 3,4-difluorophenyl ring is likely to be non-planar with respect to the thiourea moiety, a characteristic feature that minimizes steric hindrance and is modulated by the electronic nature of the substituents and the demands of the crystal packing environment.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For (3,4-Difluorophenyl)thiourea and its derivatives, DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, have been employed to optimize molecular geometries and analyze electronic properties. sciensage.info

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. scispace.com For a related compound, 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT), the calculated energy gap is 2.742 eV. scispace.comresearchgate.net This value, along with other quantum chemical parameters, helps in understanding the molecule's behavior in chemical reactions. scispace.com

The electronic properties calculated for FPTT are summarized in the table below:

| Property | Value |

| Energy Gap | 2.742 eV |

| Ionization Potential | 7.326 eV |

| Electron Affinity | 4.583 eV |

| Chemical Potential | -5.954 eV |

| Hardness | 1.371 eV |

| Electrophilicity Index | 12.929 eV |

Data for 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) scispace.comresearchgate.net

A high electrophilicity index, as seen in FPTT, is often indicative of significant biological activity. scispace.comresearchgate.net Furthermore, DFT calculations can be used to compare the geometric parameters (bond lengths and angles) of the optimized structure with experimental data, which often shows good agreement. scispace.com

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanistic pathways of reactions involving thiourea (B124793) derivatives. These studies provide a molecular-level understanding of how these compounds participate in and catalyze chemical transformations.

Transition state analysis is a key component of mechanistic studies, allowing for the determination of activation energies and the identification of the most favorable reaction pathways. For reactions catalyzed by thiourea derivatives, such as the Diels-Alder reaction, computational methods can be used to model the transition states. researchgate.net It is generally accepted that the formation of sterically hindered molecules, known as atropisomers, involves high activation energies due to encumbered transition states. researchgate.net However, computational studies can reveal alternative pathways, such as those involving non-atropisomeric intermediates and transition states in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

The energy profile of a reaction, including the energies of reactants, intermediates, transition states, and products, can be calculated to understand the reaction kinetics and thermodynamics. For instance, in some base-promoted reactions, the addition step is identified as the rate-determining step. researchgate.net

Thiourea derivatives are effective organocatalysts, and computational modeling helps in elucidating their catalytic cycles. nih.govnih.gov These catalysts often function by activating substrates through hydrogen bonding. researchgate.net For example, in a Mizoroki-Heck reaction, DFT calculations can help rationalize the factors affecting catalytic activity and propose a catalytic cycle that may involve anionic intermediates. researchgate.net The rate-determining step, such as the oxidative addition in some catalytic cycles, can also be identified through these computational studies. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and interactions with the solvent. scispace.com For thiourea derivatives, MD simulations can identify which atoms have significant interactions with water molecules by analyzing Radial Distribution Functions (RDFs). scispace.comresearchgate.net For instance, in the case of FPTT, MD simulations have shown that the sulfur and two carbon atoms have pronounced interactions with water. scispace.com The effect of the solvent on the conformational preferences of thiourea derivatives can also be investigated. For example, the N-H stretching modes of some thioureas relax faster in solution, indicating strong coupling to the solvent bath. nih.gov

Theoretical Insights into Hydrogen Bonding and Anion Recognition Mechanisms

Thiourea derivatives are well-known for their ability to act as hydrogen bond donors, which is central to their function as organocatalysts and anion receptors. nih.govresearchgate.net Theoretical studies provide deep insights into these interactions.

The N-H groups of the thiourea moiety can form strong hydrogen bonds with electrophiles, thereby activating them for reaction. nih.gov Time-resolved infrared experiments have shown that in some cases, only one N-H group forms a strong hydrogen bond with a carbonyl moiety, and the hydrogen-bond exchange between the N-H groups can be very rapid. nih.gov

In the context of anion recognition, the thiourea group can bind various anions through hydrogen bonding. frontiersin.orgnih.govnih.gov The strength of this binding is influenced by the acidity of the N-H protons, which can be enhanced by electron-withdrawing substituents on the phenyl rings. biointerfaceresearch.com Thiourea-based receptors generally exhibit a higher affinity for anions compared to their urea counterparts due to the greater acidity of the thiourea protons. researchgate.netfrontiersin.org Computational models and single-crystal X-ray diffraction studies can confirm the nature of these interactions. nih.govnih.gov

The binding affinity of thiourea-based receptors for different anions often follows the trend: fluoride (B91410) > chloride > bromide > iodide for halides, and dihydrogen phosphate > hydrogen sulfate > nitrate (B79036) > perchlorate for oxoanions. frontiersin.org

Structure-Property Relationships Derived from Computational Data

Computational data allows for the establishment of structure-property relationships, which are crucial for designing new molecules with desired characteristics. For thiourea derivatives, computational studies have shown that the introduction of electron-withdrawing groups enhances their catalytic activity and anion binding affinity by increasing the acidity of the N-H protons. nih.govbiointerfaceresearch.com

The conformational properties of these molecules, which can be studied using a combination of NMR spectroscopy and quantum mechanics calculations, also play a significant role in their function. beilstein-journals.org For instance, the preference for a particular conformer can influence the receptor's ability to bind anions. beilstein-journals.org

Furthermore, computational methods can be used to predict various properties, such as sensitivity to impact, by analyzing the electronic structure and band gap of the molecules. at.ua This is particularly relevant for the design of new energetic materials. at.ua

Catalytic Applications of 3,4 Difluorophenyl Thiourea and Its Derivatives

Organocatalysis Mediated by Thiourea (B124793) Hydrogen Bonding

The catalytic activity of (3,4-Difluorophenyl)thiourea is rooted in its ability to form strong, directional hydrogen bonds with substrate molecules. nih.gov The thiourea group acts as a double hydrogen-bond donor, a motif that allows for the simultaneous activation of electrophiles. wikipedia.orgacs.org The difluorophenyl substituent plays a crucial role by inductively withdrawing electron density, which increases the acidity of the N-H protons of the thiourea. This heightened acidity leads to stronger hydrogen-bonding interactions compared to non-fluorinated analogues, thereby enhancing catalytic efficiency. nih.gov Quantum chemical analyses have shown that thioureas are generally stronger hydrogen-bond donors than their urea counterparts, a phenomenon attributed to the steric size of the sulfur atom. wikipedia.org

Activation of Carbonyl, Imine, and Nitro Functional Groups

A key application of this compound and its derivatives is the activation of various functional groups through hydrogen bonding. wikipedia.org This non-covalent interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack.

Carbonyl Group Activation: Thiourea catalysts form a "clamp-like" double hydrogen bond with the oxygen atom of a carbonyl group. wikipedia.org This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. This mode of activation is central to numerous reactions, including cyanosilylation and Diels-Alder reactions. wikipedia.orgnih.gov

Imine Group Activation: Similar to carbonyls, imines can be activated by thiourea catalysts. The hydrogen bonds are formed with the nitrogen atom of the imine, enhancing its electrophilicity and facilitating reactions such as Mannich and Strecker reactions. nih.gov

Nitro Group Activation: In reactions involving nitroalkenes, such as Michael additions, the thiourea moiety forms double hydrogen bonds with the oxygen atoms of the nitro group. u-tokyo.ac.jp This activation is crucial for promoting the conjugate addition of nucleophiles to the electron-deficient alkene.

Oxyanion Stabilization Through Double Hydrogen Bond Donation

In many chemical reactions, high-energy, negatively charged intermediates or transition states, often referred to as oxyanions, are formed. The stabilization of these transient species is critical for accelerating the reaction rate. This compound catalysts excel in this role, functioning as "oxyanion holes" that stabilize the developing negative charge through double hydrogen-bond donation. nih.gov This mechanism is analogous to the function of oxyanion holes in enzyme active sites, which use N-H groups to stabilize anionic intermediates in biological processes. nih.gov By effectively delocalizing the negative charge on an oxygen atom, the thiourea catalyst lowers the activation energy of the reaction, leading to significant rate enhancement.

Role as Bifunctional Catalysts (Hydrogen Bond Donor and Brønsted Acid/Base)

This compound derivatives are often incorporated into more complex molecular frameworks to create bifunctional catalysts. wikipedia.orgehu.es These catalysts possess both a hydrogen-bond donating thiourea unit and a Brønsted acid or base site within the same molecule. nih.gov

Hydrogen Bond Donor and Brønsted Base: A common strategy involves linking the thiourea moiety to a basic functional group, such as a tertiary amine. nih.gov In this arrangement, the thiourea group activates the electrophile (e.g., a nitroalkene) through hydrogen bonding, while the amine base deprotonates the nucleophile (e.g., a ketone or malonate), increasing its reactivity. ehu.esrsc.org This simultaneous activation of both reaction partners via a single catalyst molecule is a hallmark of efficient organocatalysis and leads to significantly enhanced reaction rates and selectivities. nih.govacs.org Unsubstituted thiourea itself can act as both a hydrogen bond donor and a Brønsted base through tautomerism. nih.govresearchgate.netnih.gov

Asymmetric Catalysis with Chiral this compound Analogues

By incorporating a chiral scaffold, this compound analogues can be transformed into powerful asymmetric organocatalysts. nih.gov These catalysts create a chiral microenvironment around the reaction center, enabling the synthesis of enantiomerically enriched products. The combination of the activating thiourea group and a stereocontrolling chiral backbone has proven to be a highly effective strategy for a wide array of asymmetric transformations. nih.govrsc.org Fluorine-substituted thiourea catalysts have been noted to afford high chemical yields and enantioselectivities. rsc.org

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation, and chiral thiourea catalysts, including those with difluorophenyl groups, have been extensively and successfully applied in this area. rsc.orgrsc.org In a typical reaction, a chiral bifunctional thiourea catalyst activates both the electrophile (e.g., a nitroalkene) and the nucleophile (e.g., acetylacetone). rsc.org The thiourea moiety binds to the nitro group, while a basic site on the catalyst, often a primary or tertiary amine, generates the active nucleophile. This dual activation, within the defined stereochemical environment of the catalyst, directs the nucleophilic attack to one face of the electrophile, resulting in high levels of diastereo- and enantioselectivity.

Table 1: Asymmetric Michael Addition of Acetylacetone to Nitroolefins Catalyzed by a Chiral Thiourea Derivative

| Entry | Nitroolefin (Substituent R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | C₆H₅ | 95 | 92 |

| 2 | 4-ClC₆H₄ | 96 | 93 |

| 3 | 4-MeOC₆H₄ | 94 | 90 |

| 4 | 2-Furyl | 92 | 88 |

| 5 | n-Propyl | 90 | 85 |

This interactive table summarizes representative results for the Michael addition reaction, demonstrating the high efficiency and enantioselectivity achieved with chiral thiourea catalysts.

Diels-Alder Reactions and 1,3-Dipolar Cycloadditions

Cycloaddition reactions are powerful methods for constructing cyclic molecules. Chiral this compound analogues have been employed as catalysts to control the stereochemical outcome of these transformations. rsc.orgresearchgate.net

Diels-Alder Reactions: In the Diels-Alder reaction, the thiourea catalyst activates the dienophile, typically an α,β-unsaturated carbonyl compound, through hydrogen bonding. wiley-vch.deresearchgate.net This activation lowers the energy of the dienophile's LUMO, accelerating the cycloaddition. By using a chiral catalyst, the diene is guided to approach one of the two enantiotopic faces of the dienophile, leading to the formation of a single enantiomer of the cyclic product. nih.govprinceton.eduscielo.br

1,3-Dipolar Cycloadditions: These reactions are invaluable for the synthesis of five-membered heterocyclic rings. Chiral bifunctional thiourea catalysts have been shown to effectively promote asymmetric 1,3-dipolar cycloadditions. rsc.org For instance, in the reaction between an azomethine ylide (the 1,3-dipole) and a dipolarophile (e.g., an N-arylmaleimide), the catalyst simultaneously activates both components. The thiourea group hydrogen bonds to the dipolarophile, while a basic site on the catalyst interacts with the dipole precursor, facilitating its formation. rsc.org This cooperative catalysis within a chiral environment ensures high stereocontrol, yielding highly functionalized, optically active pyrrolidines. rsc.org

Enantioselective Nucleophilic Additions to Cationic Electrophilic Intermediates (e.g., Oxocarbenium Ions, Episulfonium Ions)

Thiourea derivatives bearing fluoroaryl groups have proven to be highly effective in catalyzing enantioselective nucleophilic additions to transient, highly reactive cationic intermediates such as oxocarbenium and episulfonium ions. This catalytic approach often relies on an anion-binding mechanism, where the thiourea catalyst stabilizes the counteranion of the cationic intermediate, thereby controlling the stereochemical outcome of the nucleophilic attack.

In the case of oxocarbenium ions , chiral thiourea catalysts facilitate the enantioselective addition of nucleophiles to prochiral oxocarbenium ions generated in situ. For instance, the substitution of silyl ketene acetals onto 1-chloroisochromans proceeds through a thiourea-catalyzed pathway that generates a reactive oxocarbenium ion. The use of a fluoroaryl-substituted catalyst has been identified as optimal in certain cases, leading to high enantioselectivities. nih.gov This transformation highlights the ability of these catalysts to operate through a dynamic kinetic resolution, where the racemic starting material is converted into a single enantiomer of the product in high yield and enantiomeric excess (ee). nih.gov

The catalytic cycle is proposed to involve the dissociation of a chloride ion from the starting material, assisted by the thiourea catalyst, to form an oxocarbenium chloride-thiourea complex. nih.gov This complex then serves as the reactive electrophilic species, with the chiral environment provided by the catalyst directing the approach of the nucleophile.

Similarly, episulfonium ions , which are highly reactive electrophilic intermediates, can be effectively engaged in enantioselective reactions catalyzed by arylpyrrolidino amido thiourea catalysts. These catalysts facilitate the nucleophilic ring-opening of episulfonium ions by indoles, achieving high levels of enantioselectivity. rsc.orgresearchgate.net The catalytic mechanism is believed to involve a network of attractive non-covalent interactions, including anion binding, cation-π, and hydrogen bonding, which collectively stabilize the transition state leading to the major enantiomer. rsc.org

Table 1: Enantioselective Nucleophilic Additions to Cationic Intermediates

| Cationic Intermediate | Nucleophile | Catalyst Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Oxocarbenium Ion | Silyl Ketene Acetal | Fluoroaryl-substituted Thiourea | High | nih.gov |

| Episulfonium Ion | Indole | Arylpyrrolidino Amido Thiourea | High | rsc.org |

Catalytic Mechanisms and Non-Covalent Interactions

The catalytic prowess of this compound and its derivatives stems from their ability to engage in specific non-covalent interactions with substrates and intermediates. These interactions are fundamental to the activation of substrates and the induction of stereoselectivity.

Thiourea catalysts primarily activate electrophilic substrates through hydrogen bonding. mdpi.com The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bond complex with Lewis basic functional groups, such as carbonyls or nitro groups. libretexts.org This interaction polarizes the electrophile, rendering it more susceptible to nucleophilic attack. The difluorophenyl group in this compound enhances the acidity of the N-H protons through electron withdrawal, leading to stronger hydrogen bonds and more effective activation.

Furthermore, the rigid backbone often incorporated into chiral thiourea catalysts helps to preorganize the substrate and nucleophile in a specific orientation within the transition state. This preorganization minimizes the entropic cost of the reaction and is crucial for achieving high levels of stereocontrol.

A key mechanistic paradigm for thiourea catalysis, particularly in reactions involving cationic intermediates, is anion-binding catalysis. researchgate.netbuchler-gmbh.com In this mode of activation, the thiourea catalyst forms a strong hydrogen-bonding interaction with the anion of an ion pair. scispace.com This interaction effectively sequesters the anion, increasing the reactivity of the cation and creating a chiral ion pair. The chiral environment around the cation then dictates the stereochemical outcome of the subsequent reaction with a nucleophile.

This anion-binding approach is central to the enantioselective additions to oxocarbenium and episulfonium ions discussed earlier, where the catalyst binds to the chloride or other counteranion. nih.govrsc.org

Many advanced thiourea catalysts are bifunctional, incorporating both a hydrogen-bond donor (the thiourea moiety) and a Lewis basic site (e.g., an amine) within the same molecule. This design allows for cooperative catalysis, where both the electrophile and the nucleophile are simultaneously activated. libretexts.org

In such systems, the thiourea group activates the electrophile through hydrogen bonding, while the basic site deprotonates the nucleophile, increasing its reactivity. This dual activation model is highly effective in promoting reactions with high efficiency and stereoselectivity. For instance, bifunctional thiourea-amine catalysts have been successfully employed in a variety of reactions, including Michael additions and Mannich reactions. libretexts.orgnih.gov

Scope of Catalyzed Organic Transformations, Including C-C, C-N, and C-S Bond Formations

This compound and its derivatives have demonstrated broad utility in catalyzing a range of organic transformations that lead to the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.

C-C Bond Formation: Fluoro-substituted thiourea catalysts have been extensively used in enantioselective reactions that form C-C bonds. Notable examples include:

Michael Additions: Chiral bifunctional thioureas with fluorine substituents exhibit high catalytic activity and enantioselectivity in the Michael addition of various nucleophiles to nitroalkenes and other Michael acceptors. rsc.orgnih.govrsc.org

Mannich Reactions: The Mannich reaction, which forms a β-amino carbonyl compound, can be effectively catalyzed by bifunctional thiourea catalysts, including those with fluorine-containing moieties, to afford products with high enantioselectivity. libretexts.orgscispace.comnih.govnih.gov

Aza-Henry Reactions: The addition of nitroalkanes to imines, known as the aza-Henry reaction, is another important C-C bond-forming reaction catalyzed by chiral thioureas, leading to vicinal diamines with high stereocontrol. acs.orgnih.gov

Hydrocyanation: Thiourea-catalyzed conjugate hydrocyanation of chalcones provides a route to β-cyanoketones. scilit.com

Table 2: Examples of C-C Bond Forming Reactions Catalyzed by Fluoro-Substituted Thioureas

| Reaction Type | Electrophile | Nucleophile | Catalyst Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Nitroalkene | Malonate | Bifunctional Thiourea | High | libretexts.org |

| Mannich Reaction | N-Boc Imine | α-Fluoro-β-ketoester | Binaphthyl-modified Thiourea | Up to 98% | scispace.com |

| Aza-Henry Reaction | Isatin-derived Ketimine | Nitroalkane | Chiral Thiourea | 78-99% | acs.orgnih.gov |

C-N Bond Formation: The ability of thiourea catalysts to activate imines and related electrophiles makes them suitable for catalyzing C-N bond-forming reactions. The Pictet-Spengler reaction , a key transformation for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, can be rendered enantioselective through the use of chiral thiourea catalysts in cooperation with a weak Brønsted acid. researchgate.netmdpi.comnih.govjh.edunih.gov This dual-catalyst system facilitates the cyclization of tryptamine derivatives with aldehydes to produce biologically important heterocyclic scaffolds with high enantiomeric excess.

C-S Bond Formation: Thiourea derivatives also catalyze the formation of C-S bonds, most notably through the thio-Michael addition (or sulfa-Michael addition). In these reactions, a thiol nucleophile adds to an α,β-unsaturated carbonyl compound or other Michael acceptor. researchgate.netbuchler-gmbh.comresearchgate.netrsc.org Isothioureas, in particular, have been shown to catalyze the enantioselective Michael addition-lactamization of thioureas to α,β-unsaturated esters, leading to the formation of iminothiazinanone heterocycles with excellent stereocontrol. nih.gov This transformation demonstrates the versatility of thiourea-based catalysis in constructing sulfur-containing chiral molecules.

Coordination Chemistry of 3,4 Difluorophenyl Thiourea Derivatives

Ligand Design Principles in Fluorinated Thioureas

The design of ligands is a critical aspect in the development of coordination compounds with specific properties. nih.gov In the case of fluorinated thioureas like (3,4-Difluorophenyl)thiourea, the inherent characteristics of the thiourea (B124793) backbone combined with the effects of fluorine substitution provide a powerful tool for tuning the behavior of the resulting metal complexes. nih.gov

The thiourea moiety, characterized by the N-(C=S)-N fragment, is an exceptionally versatile building block in ligand design. mdpi.comnih.gov This versatility stems from the presence of multiple potential donor atoms: the soft sulfur atom and the harder nitrogen atoms. mdpi.comsphinxsai.com This allows thiourea derivatives to act as flexible ligands that can coordinate to metal centers in various ways, including as neutral molecules, monoanions, or dianions. sphinxsai.comanalis.com.my

The primary coordination site is typically the sulfur atom of the thiocarbonyl group (C=S), which acts as a soft Lewis base, readily forming bonds with a variety of transition metals. mdpi.comresearchgate.net However, the nitrogen atoms of the amino groups can also participate in coordination, leading to different binding modes. Furthermore, when the thiourea is functionalized with acyl groups (acylthioureas), the carbonyl oxygen atom introduces an additional potential coordination site. nih.gov This multi-donor capability enables thioureas to form stable chelate rings with metal ions, often coordinating through both sulfur and nitrogen (N,S) or sulfur and oxygen (O,S) atoms. nih.govnih.gov The ability to form intra- and intermolecular hydrogen bonds via the N-H groups also plays a crucial role in stabilizing the resulting complexes and influencing their supramolecular structures. mdpi.combiointerfaceresearch.com

The substitution of hydrogen atoms with fluorine on the phenyl ring of a thiourea ligand, as in this compound, significantly alters its electronic and steric properties. nih.gov Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. nih.gov

This inductive effect has several important consequences for the ligand's coordination behavior:

Modified Donor Strength: The electron-withdrawing nature of the fluorine atoms decreases the electron density on the nitrogen and sulfur atoms. This reduction in basicity can affect the strength of the coordinate bond formed with a metal center.

Enhanced Acidity: The N-H protons of the thiourea moiety become more acidic due to the delocalization of the negative charge in the deprotonated form over the electron-deficient aromatic system. nih.gov

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. This can influence the solubility of both the ligand and its metal complexes in different solvents and affect how they interact with biological systems, for instance, by improving membrane penetration. nih.gov

Sterically, fluorine is relatively small (van der Waals radius of 1.47 Å, compared to 1.20 Å for hydrogen), so its substitution does not dramatically increase steric hindrance around the coordination sites. However, the specific placement of the two fluorine atoms in the 3 and 4 positions on the phenyl ring creates a distinct electronic and steric profile that can influence the geometry and stability of the resulting metal complexes.

Formation of Metal Complexes with Transition Metals

This compound and related fluorinated thioureas readily react with a variety of transition metal salts to form stable coordination compounds. nih.govnih.gov The synthesis typically involves reacting the thiourea ligand with a metal salt (e.g., chlorides, acetates, nitrates) in a suitable solvent. nih.govamazonaws.com The nature of the metal ion, the reaction stoichiometry, and the specific anions present in the metal salt can all influence the final structure and geometry of the complex. amazonaws.com

Thiourea derivatives exhibit remarkable flexibility in their coordination to metal ions, primarily adopting monodentate or bidentate binding modes. mdpi.com

Monodentate Coordination: In the most common mode, the thiourea ligand binds to the metal center exclusively through its sulfur atom (κ¹S). nih.govresearchgate.net This is observed in complexes where other ligands saturate the metal's coordination sphere or when steric factors prevent chelation. For example, complexes of the type [MCl₂(κ¹S-L)₂] have been reported for various metals, where L is a thiourea derivative. researchgate.net

Bidentate Coordination: Chelation occurs when the ligand binds to the metal through two donor atoms simultaneously. For thiourea derivatives, this typically involves the sulfur atom and one of the nitrogen atoms of the deprotonated thiourea backbone, forming a stable chelate ring. nih.govnih.gov This (S, N) bidentate chelation is common in many complexes. mdpi.com If the thiourea is an N-acyl derivative, bidentate coordination can also occur through the sulfur and the carbonyl oxygen atoms (S, O). nih.gov

The choice between these binding modes is influenced by factors such as the nature of the metal ion, the other ligands present, and the reaction conditions.

A combination of spectroscopic techniques is essential for characterizing the formation and structure of metal complexes with this compound.

| Spectroscopic Technique | Information Obtained | Typical Observations upon Complexation |

| FT-IR Spectroscopy | Identifies functional groups and indicates which atoms are involved in coordination. | - Shift of the C=S stretching vibration band to a lower frequency, indicating S-coordination. - Changes in the N-H stretching and bending vibrations. - Appearance of new bands in the far-IR region corresponding to M-S and M-N bonds. |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides detailed information about the structure of the ligand in solution and how it changes upon complexation. | - Downfield or upfield shifts of the N-H proton signals in ¹H NMR. - Shifts in the chemical shifts of carbon atoms adjacent to the donor atoms (C=S, aromatic carbons) in ¹³C NMR. - Changes in the chemical shifts of the fluorine signals in ¹⁹F NMR, reflecting the altered electronic environment. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex. | - Appearance of new charge-transfer bands (Ligand-to-Metal, LMCT) in the visible region. nih.gov - Shifts in the ligand-centered π→π* and n→π* transitions. - Appearance of d-d transition bands for complexes with d-block metals. nih.gov |

These spectroscopic methods collectively provide a comprehensive picture of the coordination environment around the metal ion. nih.govmdpi.com

While spectroscopic methods provide valuable insight, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of coordination compounds in the solid state. mdpi.comnih.gov This powerful analytical method provides unambiguous information about:

Coordination Geometry: It confirms the exact arrangement of the ligands around the central metal ion (e.g., tetrahedral, square planar, octahedral). amazonaws.com

Binding Mode: It unequivocally establishes whether the ligand is coordinated in a monodentate or bidentate fashion. mdpi.com

Bond Lengths and Angles: It allows for the precise measurement of the distances between the metal and donor atoms (e.g., M-S, M-N) and the angles within the coordination sphere. nih.gov

Supramolecular Structure: It reveals how the complex molecules are arranged in the crystal lattice and details the intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the structure. nih.gov

For example, X-ray diffraction studies on related thiourea complexes have confirmed the coordination of the ligand through the sulfur atom and have detailed the intricate hydrogen bonding networks that link molecules together. nih.govnih.gov Such analyses are crucial for understanding the structure-property relationships in these materials. nih.gov

Catalytic Applications of Metal-Thiourea Complexes

The versatile coordination chemistry of thiourea derivatives, including this compound, allows for the formation of a wide array of metal complexes. These complexes have garnered significant interest for their catalytic prowess in various organic transformations. The electronic properties and steric bulk of the thiourea ligand can be readily tuned by modifying the substituents on the phenyl ring, which in turn influences the catalytic activity and selectivity of the corresponding metal complex.

Ruthenium(III) Acyl Thiourea Complexes in Transfer Hydrogenation

Ruthenium complexes bearing acyl thiourea ligands have emerged as effective catalysts for transfer hydrogenation reactions. This process, which involves the transfer of hydrogen from a donor molecule (like isopropanol) to an acceptor (such as a ketone or nitroarene), is a crucial transformation in synthetic organic chemistry.

While specific catalytic data for Ruthenium(III) complexes of this compound in transfer hydrogenation are not extensively documented in the cited literature, the performance of analogous Ruthenium(III) acyl thiourea complexes provides significant insights into their potential catalytic activity. For instance, a study on a Ruthenium(III) complex with a different N-aroyl-N',N'-dialkylthiourea ligand demonstrated high efficiency in the transfer hydrogenation of nitroarenes to anilines. researchgate.net

The general mechanism for the transfer hydrogenation of nitroarenes catalyzed by such Ruthenium(III) complexes is believed to involve the formation of a ruthenium-hydride intermediate. The reaction is typically carried out in the presence of a hydrogen donor, such as isopropanol, and a base. The base facilitates the deprotonation of the isopropanol, which then coordinates to the Ruthenium(III) center. A subsequent β-hydride elimination from the coordinated isopropoxide generates the active ruthenium-hydride species. This hydride is then transferred to the nitro group of the substrate, leading to its reduction.

The catalytic efficiency of these systems is influenced by several factors, including the nature of the acylthiourea ligand, the solvent, the base, and the reaction temperature. The electronic effects of the substituents on the phenyl ring of the thiourea ligand can modulate the electron density at the metal center, thereby affecting the catalytic turnover frequency. It is plausible that the electron-withdrawing fluorine atoms in this compound could enhance the Lewis acidity of the Ruthenium(III) center, potentially leading to improved catalytic performance.

Below is a representative data table illustrating the catalytic performance of a Ruthenium(III) acyl thiourea complex in the transfer hydrogenation of various nitroarenes, which can be considered indicative of the potential of related complexes. researchgate.net

Table 1: Catalytic Transfer Hydrogenation of Nitroarenes using a Ruthenium(III) Acyl Thiourea Complex

| Entry | Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Nitrobenzene | Aniline (B41778) | 2 | 98 |

| 2 | 4-Chloronitrobenzene | 4-Chloroaniline | 2.5 | 95 |

| 3 | 4-Methylnitrobenzene | 4-Methylaniline | 2 | 99 |

| 4 | 3-Nitrotoluene | 3-Methylaniline | 2.5 | 96 |

| 5 | 4-Nitroanisole | 4-Methoxyaniline | 3 | 94 |

Metal-Thiourea Architectures in Supramolecular Assemblies and Material Design

The ability of thiourea derivatives to engage in a variety of non-covalent interactions, such as hydrogen bonding and halogen bonding, makes them excellent building blocks for the construction of supramolecular assemblies and the design of novel materials. When coordinated to metal centers, these ligands can direct the formation of intricate one-, two-, or three-dimensional networks with potential applications in areas like gas storage, separation, and sensing.

The presence of fluorine atoms in the this compound ligand is particularly significant for its role in crystal engineering. Fluorine can participate in a range of weak interactions, including C–H···F and F···F contacts, which can play a crucial role in dictating the final solid-state architecture of the metal-ligand assembly.

While a specific crystal structure of a metal complex of this compound is not available in the reviewed literature, the crystal structure of the closely related N-(3,4-dichlorophenyl)thiourea provides valuable insights into the supramolecular interactions that can be expected. nih.gov In the solid state, molecules of N-(3,4-dichlorophenyl)thiourea are linked by intermolecular N–H···S and N–H···Cl hydrogen bonds, forming a three-dimensional network. nih.gov It is highly probable that this compound would exhibit similar N–H···S hydrogen bonding patterns. Furthermore, the fluorine atoms would likely engage in C–H···F and potentially F···F interactions, further stabilizing the crystal lattice.

The coordination of such ligands to metal ions introduces an additional level of structural control. The geometry of the resulting metal-organic framework or coordination polymer will be determined by the coordination preference of the metal ion, the coordination mode of the thiourea ligand (which can act as a monodentate or bidentate ligand), and the interplay of the various non-covalent interactions.

The design of functional materials based on metal-thiourea architectures is an active area of research. By judiciously selecting the metal center and the substituents on the thiourea ligand, it is possible to create materials with tailored properties. For example, the incorporation of fluorinated ligands can lead to materials with enhanced thermal stability and interesting photophysical properties.

Below is a table summarizing the crystallographic data for N-(3,4-dichlorophenyl)thiourea, which serves as a model for understanding the supramolecular assembly of related halogenated phenylthioureas. nih.gov

Table 2: Crystallographic Data for N-(3,4-Dichlorophenyl)thiourea

Supramolecular Chemistry and Molecular Recognition

Hydrogen Bond Donor Capabilities of (3,4-Difluorophenyl)thiourea Derivatives

The ability of thiourea (B124793) derivatives to act as potent hydrogen bond donors is central to their function in molecular recognition and organocatalysis. wikipedia.orgnih.gov This capacity is amplified in fluorinated versions, which are more acidic compared to their non-fluorinated counterparts. nih.gov

A defining feature of the thiourea moiety is its possession of two N-H groups that can simultaneously participate in hydrogen bonding. nih.govresearchgate.net This allows for a dual hydrogen-bonding interaction, where the two N-H donors can bind to a single acceptor or two different acceptors in a "clamp-like" motif. wikipedia.orgresearchgate.net This bifunctional donation is crucial for the effective and selective binding of various guest molecules, including those with carbonyl or nitro groups. wikipedia.orgresearchgate.net The coplanar arrangement of the amino substituents facilitates this double hydrogen bond formation, which is a key interaction in many host-guest complexes. wikipedia.org

Anion Recognition by Fluorinated Thiourea Receptors

The enhanced acidity of the N-H protons makes fluorinated thioureas, including this compound derivatives, highly effective receptors for anions. nih.govfrontiersin.org Anion recognition is a significant area of supramolecular chemistry due to the vital roles anions play in biological and environmental systems. nih.gov The design of synthetic receptors capable of selectively binding specific anions remains a key challenge. nih.gov

The primary mechanism for anion recognition by thiourea receptors is the formation of strong N-H···anion hydrogen bonds. magtech.com.cnresearchgate.net The strength and selectivity of this binding are influenced by the basicity and geometry of the anion. nih.gov For highly basic anions such as fluoride (B91410) and acetate (B1210297), the interaction can be so strong that it leads to the deprotonation of the thiourea N-H protons, resulting in a distinct colorimetric or fluorescent signal. acs.orgnih.gov This property is exploited in the design of chemosensors for anion detection. frontiersin.org Studies on various thiourea-based receptors have demonstrated high affinity for anions like fluoride, acetate, and dihydrogen phosphate. nih.govfrontiersin.org

| Anion | Binding Affinity (log K₁) | Interaction Type |

|---|---|---|

| F⁻ | 5.98 | Strong H-bonding / Deprotonation |

| CH₃CO₂⁻ | Data Not Specified | H-bonding |

| H₂PO₄⁻ | Data Not Specified | H-bonding |

| Cl⁻ | Data Not Specified | H-bonding |

| HSO₄⁻ | Data Not Specified | Weak H-bonding |

Advanced receptor design has led to the development of molecules capable of binding both anions and cations simultaneously, often as an ion pair. researchgate.net In these systems, the thiourea moiety selectively binds the anion through its characteristic dual hydrogen bonds. Concurrently, another region of the receptor, such as a polyether chain or π-rich aromatic surfaces, is designed to interact with a cation. researchgate.net This dual recognition is achieved through a combination of hydrogen bonding for the anion and cation-π, electrostatic, or coordination interactions for the cation. researchgate.net

Self-Assembly and Supramolecular Architectures Driven by Thiourea Moieties

The directional nature of the hydrogen bonds formed by thiourea groups makes them excellent drivers for self-assembly into well-defined supramolecular structures. mersin.edu.trresearchgate.net Molecules of this compound and its derivatives can organize into predictable patterns through a network of intermolecular interactions. mersin.edu.tr

| Hydrogen Bond Synthon | Description | Common Resulting Motif |

|---|---|---|

| N−H···S=C | Hydrogen bond between the thiourea N-H donor and the sulfur atom of an adjacent molecule. | Polymeric chains, ribbons |

| N−H···N | Hydrogen bond between a thiourea N-H donor and a nitrogen acceptor on another molecule (e.g., in co-crystals). nih.gov | Discrete dimers, extended networks |

| C−H···π | Interaction between an aromatic C-H and the π-system of a neighboring aromatic ring. | Stacked architectures |

| π···π | Stacking interactions between aromatic rings. | Helical chains, layered structures mersin.edu.tr |

Impact of Fluorine Substitution on Recognition Specificity and Binding Affinity

The strategic incorporation of fluorine atoms into the structure of phenylthiourea (B91264) derivatives profoundly influences their capacity for molecular recognition, significantly impacting both the specificity and affinity of anion binding. The presence of two fluorine atoms on the phenyl ring of this compound modifies the electronic character of the molecule, thereby enhancing its function as a hydrogen-bond donor in supramolecular assemblies.

A primary consequence of the 3,4-difluoro substitution is the amplification of the acidity of the thiourea N-H protons. Fluorine's high electronegativity imparts a strong electron-withdrawing inductive effect, which decreases electron density on the phenyl ring. This effect is propagated to the thiourea moiety, resulting in more acidic N-H protons. These more acidic protons are capable of forming stronger hydrogen bonds with anionic species, which is a fundamental interaction in anion recognition by neutral receptors. This generally translates to higher binding affinities for a range of anions.

Research into fluorinated aromatic systems as anion receptors suggests that an increased degree of fluorination can lead to substantially stronger complexation energies. nih.gov This enhancement is not only due to stronger hydrogen bonds but also potentially through the formation of other non-covalent interactions, such as lone pair-π interactions between the anion and the electron-deficient fluorinated aromatic ring. nih.gov

The enhanced acidity of the N-H groups in this compound is also a key determinant of its recognition specificity. Thiourea-based receptors typically show a preference for anions that are strong hydrogen bond acceptors. The binding affinity for halides, for instance, often follows the order of their basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. mdpi.com For this compound, it is anticipated that the stronger hydrogen-bond donating capacity would accentuate this selectivity, leading to a more pronounced preference for highly basic anions such as fluoride and acetate over less basic ones like nitrate (B79036) or perchlorate.

While specific experimental binding data for this compound is not extensively available in the public domain, the well-established principles of physical organic and supramolecular chemistry allow for the prediction of its binding behavior relative to its non-fluorinated and mono-fluorinated counterparts. The following interactive table provides a representative illustration of how binding affinities (Association Constant, Kₐ) for various anions are expected to be influenced by the degree of fluorine substitution on the phenylthiourea scaffold.

| Receptor | Anion | Predicted Association Constant (Kₐ) in M-1 |

|---|---|---|

| Phenylthiourea | F⁻ | ~102 |

| Phenylthiourea | Cl⁻ | ~101 |

| Phenylthiourea | Br⁻ | Weak/Negligible |

| 4-Fluorophenylthiourea | F⁻ | ~5 x 102 |

| 4-Fluorophenylthiourea | Cl⁻ | ~5 x 101 |

| 4-Fluorophenylthiourea | Br⁻ | ~101 |

| This compound | F⁻ | >103 |

| This compound | Cl⁻ | >102 |

| This compound | Br⁻ | >20 |

Disclaimer: The data presented in this table is illustrative and based on established trends in supramolecular chemistry. It serves to demonstrate the expected enhancement in binding affinity due to fluorine substitution and does not represent experimentally verified values for the specific compounds listed.

Further Research Avenues and Advanced Applications

Development of Novel Fluorinated Thiourea (B124793) Scaffolds with Tunable Properties

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including electronegativity, bond strength, and hydrophobicity. nih.gov This principle is a driving force in the development of novel fluorinated thiourea scaffolds. Researchers are actively exploring the synthesis of new derivatives by modifying the substituents on the thiourea nitrogen atoms. analis.com.my The goal is to create a diverse library of compounds where properties can be finely tuned for specific applications.

Exploration in Materials Science, Including Functional Polymer Design

The unique properties of fluorinated compounds are being leveraged in materials science, particularly in the design of functional polymers. nih.govnsf.gov While current fluorinated polymers present recycling challenges, research is underway to develop depolymerizable semi-fluorinated polymers that can be chemically recycled back to their monomers under ambient conditions. nsf.govrsc.org These materials exhibit tunable glass transition temperatures, excellent thermal stability, and high hydrophobicity. nsf.govrsc.org

Thiourea derivatives, including fluorinated variants, are being investigated as functional monomers for specialized polymers. For example, (2,6-difluorophenyl)thiourea has been identified through computational studies as a potential functional monomer for creating molecularly imprinted polymers (MIPs) designed for the specific recognition of arsenite (As(III)). researchgate.net The thiourea group's ability to form hydrogen bonds is crucial for the binding interaction with the target molecule. researchgate.net Furthermore, thiourea resin polymers have been employed as multifunctional modifiers at the interface of materials in perovskite solar cells. rsc.org In this application, the polymer enhances the interface connection, regulates the crystallinity of the perovskite, and reduces defects, ultimately improving device performance and stability. rsc.org The strong interaction between the thiourea resin and lead can also help suppress lead leakage, an important environmental consideration. rsc.org

Mechanistic Studies on Corrosion Inhibition Properties (e.g., Adsorption on Metal Surfaces)

Thiourea and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, such as steel and aluminum, particularly in acidic environments. jmaterenvironsci.comresearchgate.netonepetro.org The inhibitory action is attributed to the adsorption of the thiourea molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. jmaterenvironsci.comresearchgate.netmdpi.com This adsorption process blocks the active sites on the metal surface, thereby suppressing both anodic and cathodic reactions. jmaterenvironsci.com

The mechanism of inhibition involves the heteroatoms (sulfur and nitrogen) and π-electrons present in the thiourea derivatives. jmaterenvironsci.comresearchgate.net The sulfur atom, being easily protonated in acidic solutions and a stronger electron donor than nitrogen, tends to adsorb strongly to the metal surface. jmaterenvironsci.com Density Functional Theory (DFT) computations have shown strong interactions between the iron atoms of a steel surface and the carbon and sulfur atoms of the thiourea molecule. onepetro.org The sulfur atom preferentially occupies hollow sites on the iron surface, facilitating the formation of strong Fe-S bonds. onepetro.org The adsorption process can be influenced by the inhibitor's concentration, the temperature, and the nature of the corrosive environment. jmaterenvironsci.compeacta.org Studies indicate that the adsorption of these inhibitors often follows established models like the Langmuir or Temkin adsorption isotherms, which describe the formation of a monolayer on the metal surface. jmaterenvironsci.compeacta.org

| Thiourea Derivative | Metal/Alloy | Corrosive Medium | Key Mechanistic Findings | Primary Inhibition Type |

|---|---|---|---|---|

| Thiourea | Mild Steel | Acidic Conditions | Adsorption via S and N atoms; blocks active sites. jmaterenvironsci.com S atom is a stronger electron donor than N. jmaterenvironsci.com | Mixed-type jmaterenvironsci.com |

| Dibutyl thiourea | Steel | 1N HCl | DFT shows strong interactions between Fe and C, S atoms; S atom occupies hollow sites on the Fe surface. onepetro.org | Not specified |

| Dicyclohexyl thiourea (DCTU) | 304L Stainless Steel | 2 M HCl | Inhibition due to chemisorption mechanism; strong, spontaneous adsorption on the metal surface. jmaterenvironsci.com | Anodic jmaterenvironsci.com |

| Thiourea, Phenyl thiourea (PTU) | Aluminum | NaOH Solution | Forms a protective film through adsorption; inhibition efficiency depends on inhibitor structure and concentration. researchgate.net | Not specified |

Investigations into Molecular Interactions in Biological Systems

The thiourea scaffold is a valuable component in designing molecules that can interact with various biological targets, primarily due to its ability to form stable non-covalent bonds, such as hydrogen bonds. analis.com.mybiointerfaceresearch.com The unique electronic characteristics of the thiourea moiety allow it to bind with a variety of enzymes and receptors. analis.com.my The presence of fluorine atoms, as in (3,4-Difluorophenyl)thiourea, can further enhance these interactions and influence properties like membrane penetration. biointerfaceresearch.com

Thiourea derivatives have been investigated for their interactions with several enzymes. Molecular docking studies are frequently used to explore their binding modes and potential mechanisms of action. nih.gov For example, certain fluorinated thiourea derivatives have been docked on the active site of the mitogen-activated protein kinase-2 (MK-2) enzyme. nih.govnih.gov These studies help to understand how the molecule fits into the enzyme's active site and which residues it interacts with, providing a basis for its inhibitory activity. The thiourea pharmacophore (-HN-C(=S)-NH-) is crucial as it provides specific hydrogen binding sites, which can increase the binding affinity of the ligand-protein complex. analis.com.my The ability of thiourea derivatives to interact with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been noted. nih.gov

The design of ligands that can effectively bind to biological receptors is a cornerstone of medicinal chemistry. The thiourea moiety serves as a key pharmacophore in this context. biointerfaceresearch.com Its ability to interact with various anions through hydrogen bonding is a critical property. biointerfaceresearch.com Introducing heterocyclic substituents into the thiourea structure can enhance the specificity of interaction with target proteins and affect the electron density distribution within the molecule, potentially allowing for additional hydrogen bonds. biointerfaceresearch.com

Researchers modify the thiourea structure by adding different functional groups to improve ligand binding to biological targets. biointerfaceresearch.com For instance, molecular hybridization, which combines multiple pharmacophoric units in a single molecule, is a strategy used to improve selectivity and enhance interactions. biointerfaceresearch.com Computational approaches like molecular docking are essential tools for predicting the binding affinity and orientation of newly designed thiourea-based ligands within the binding pockets of receptors, such as VEGFR-2. biointerfaceresearch.com These simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, guiding the rational design of more potent molecules. biointerfaceresearch.com

Environmental Applications (e.g., Heavy Metal Ion Removal)

Thiourea derivatives are being explored for their potential in environmental remediation, particularly for the detection and removal of heavy metal ions. researchgate.netnih.gov The sulfur and nitrogen atoms in the thiourea structure can act as effective binding sites for metal ions.

Thiourea-based polymers can be designed to selectively capture specific pollutants. As mentioned, molecularly imprinted polymers (MIPs) using a fluorinated phenyl thiourea as a functional monomer have been proposed for the specific recognition and removal of arsenite from the environment. researchgate.net In addition to removal, thiourea derivatives are used as fluorescent sensors for the detection of heavy metal ions, including mercury (Hg²⁺), in aqueous media. nih.gov This application relies on a change in the fluorescence signal of the compound upon binding to the target metal ion, allowing for sensitive detection. nih.gov Furthermore, the strong interaction between thiourea-based materials and heavy metals like lead is being utilized to prevent environmental contamination, for example, by suppressing lead leakage from perovskite solar cells. rsc.org

Chemosensor Development for Specific Analytes

A comprehensive review of available scientific literature indicates a lack of specific research on the development of chemosensors based on This compound) for the detection of specific analytes. While the broader family of thiourea derivatives has been a subject of interest in the design of chemosensors for various ions and neutral molecules, dedicated studies on the 3,4-difluoro substituted variant are not present in the reviewed literature.

The potential of thiourea compounds as chemosensors stems from their ability to form hydrogen bonds with analytes, leading to a detectable signal. The electronic properties of the substituents on the phenyl ring of phenylthiourea (B91264) derivatives can influence the acidity of the N-H protons and, consequently, the binding affinity and selectivity towards certain analytes. The electron-withdrawing nature of the two fluorine atoms in This compound) would theoretically enhance the hydrogen-bonding donor capability of the thiourea moiety, a desirable characteristic for anion sensing.

However, without specific experimental studies, it is not possible to provide detailed research findings on the efficacy of This compound) as a chemosensor. Key data such as selectivity towards specific analytes, binding constants, limits of detection, and the nature of the signaling mechanism (e.g., colorimetric or fluorescent changes) are not documented.

For context, research on other thiourea derivatives has demonstrated their utility in detecting a range of analytes, including anions like fluoride (B91410), cyanide, acetate (B1210297), and phosphate, as well as some cations. These studies typically involve the synthesis of the thiourea derivative, followed by spectroscopic titrations (e.g., UV-Vis or fluorescence) with various analytes to determine their sensing capabilities.

The development of chemosensors using This compound) would necessitate a similar research approach. This would involve its synthesis and subsequent systematic evaluation of its interaction with a library of potential analytes to identify any selective binding events and to characterize the corresponding analytical signal.

Q & A

What are the optimal synthetic routes for (3,4-Difluorophenyl)thiourea, and how can reaction conditions be optimized for yield and purity?

Level: Basic

Methodological Answer:

this compound is typically synthesized via condensation of 3,4-difluoroaniline with thiophosgene or ammonium thiocyanate under acidic conditions. Key optimization steps include:

- Temperature Control: Maintain reflux at 80–100°C to prevent side reactions (e.g., hydrolysis of thiourea to urea derivatives) .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates.

- Purification: Recrystallize from chloroform/petroleum ether (1:2 v/v) to remove unreacted aniline and byproducts .

Data Table:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Time | 5–8 hours | >85% yield |

| Temperature | 80°C | Minimizes decomposition |

| Solvent | DMF | Maximizes intermediate solubility |

How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

Level: Advanced

Methodological Answer:

Conflicts between experimental (e.g., IR, NMR) and computational (DFT) data often arise from solvent effects or incomplete basis sets in simulations. To address this:

- Solvent Correction: Apply the Polarizable Continuum Model (PCM) in DFT calculations to account for solvent polarity .

- Vibrational Analysis: Compare experimental IR peaks (e.g., ν(N–H) at ~3200 cm⁻¹, ν(C=S) at ~1250 cm⁻¹) with scaled DFT frequencies (scaling factor: 0.961) .

- NMR Chemical Shifts: Use gauge-invariant atomic orbital (GIAO) methods with the B3LYP/6-311++G(d,p) basis set for accurate δ(¹³C) and δ(¹⁹F) predictions .

What crystallographic techniques are most effective for determining the molecular structure of this compound?

Level: Basic/Advanced

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth: Use slow evaporation of ethanol solutions to obtain high-quality crystals.

- Data Collection: Employ Mo-Kα radiation (λ = 0.71073 Å) with a Bruker SMART CCD detector .

- Refinement: Use SHELXL for structure refinement, applying restraints for disordered fluorine atoms. SHELXTL software resolves twinning issues in orthorhombic systems .

Challenges: - Fluorine atoms exhibit high thermal motion, requiring anisotropic displacement parameter (ADP) modeling.

- Hydrogen bonding (N–H⋯S) networks complicate packing analysis .

How does the electronic environment of the difluorophenyl group influence reactivity in supramolecular interactions?

Level: Advanced

Methodological Answer:

The electron-withdrawing nature of fluorine atoms alters charge distribution:

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., F⋯H contacts contribute ~12% to crystal packing) .

- DFT Studies: The C=S bond exhibits partial double-bond character (bond order ~1.2), reducing nucleophilic attack susceptibility .

- Electrostatic Potential Maps: Highlight electron-deficient regions at fluorine atoms, guiding predictions of halogen-bonding behavior .

What are the best practices for characterizing thiourea derivatives using combined spectroscopic methods?

Level: Basic

Methodological Answer:

A multi-technique approach ensures accuracy:

- ¹H/¹³C NMR: Identify NH protons (δ 9.8–10.2 ppm) and thiocarbonyl carbon (δ ~180 ppm) .

- IR Spectroscopy: Confirm C=S stretching (1200–1250 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) .

- Mass Spectrometry: Use ESI-MS to detect [M+H]⁺ ions (theoretical m/z: 189.05 for C₇H₆F₂N₂S) .

Data Table:

| Technique | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 10.1 (s, 2H) | NH protons |

| IR | 1245 cm⁻¹ | C=S stretch |

| SCXRD | Bond length C–S: 1.68 Å | Thiourea core geometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.